
Butyrophenone, 4'-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4’-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4’-piperidin)-1’-yl)-, hydrochloride, hemihydrate is a synthetic compound that belongs to the class of butyrophenones These compounds are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves the reaction of a butyrophenone core with various substituents. For this specific compound, the synthetic route may involve:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Spirocyclization: The formation of the spiro(benzopyran-3(2H),4’-piperidin) structure can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may serve as a tool for studying biological processes, particularly those involving neurotransmitter systems.
Medicine
Industry
Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of butyrophenone derivatives typically involves antagonism of dopamine receptors, particularly the D2 receptor. This leads to a decrease in dopaminergic neurotransmission, which is beneficial in conditions like schizophrenia and other psychotic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone derivative with antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic effects.
Uniqueness
The presence of the spiro(benzopyran-3(2H),4’-piperidin) structure and the specific substitution pattern may confer unique pharmacological properties, potentially offering advantages in terms of efficacy and side effect profile.
Propriétés
Numéro CAS |
73962-19-3 |
|---|---|
Formule moléculaire |
C22H25ClFNO3 |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(7-hydroxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FNO3.ClH/c23-17-8-6-16(7-9-17)19(25)5-2-12-24-13-10-22(11-14-24)15-27-21-18(22)3-1-4-20(21)26;/h1,3-4,6-9,26H,2,5,10-15H2;1H |
Clé InChI |
NMGPKQCLFQDDEI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12COC3=C2C=CC=C3O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


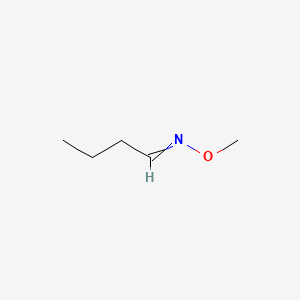

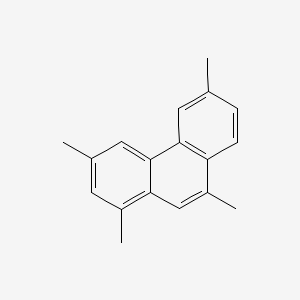
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)

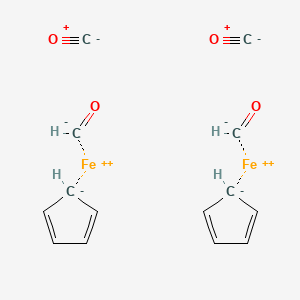
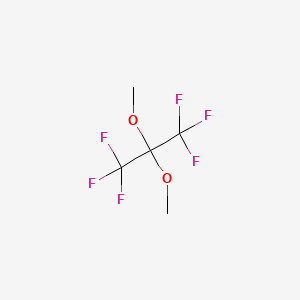
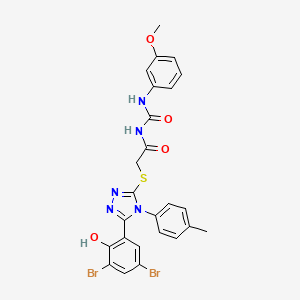
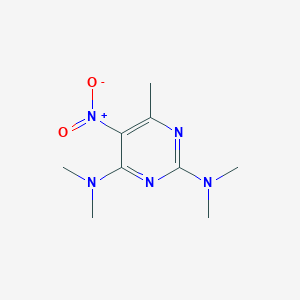
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
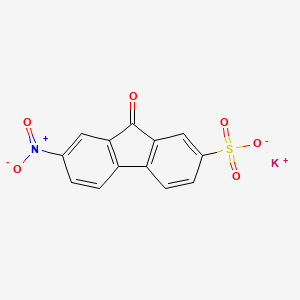
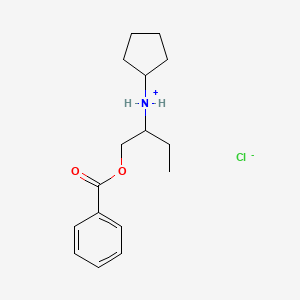
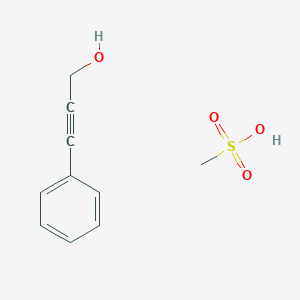
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
